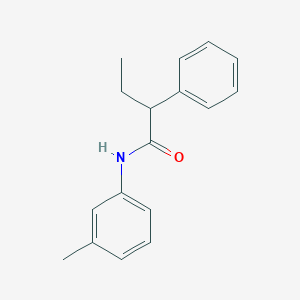

N-(3-methylphenyl)-2-phenylbutanamide

Description

Systematic IUPAC Nomenclature and Structural Representation

N-(3-Methylphenyl)-2-phenylbutanamide is a substituted amide derivative characterized by a butanamide backbone with two aromatic substituents. According to IUPAC nomenclature rules, the compound is named systematically as This compound . The name reflects the following structural features:

- A four-carbon butanamide chain (butanamide) with a phenyl group at the second carbon position (2-phenyl).

- An N-linked 3-methylphenyl group (3-methylphenyl) attached to the amide nitrogen.

The structural formula can be represented as CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C , where the butanamide chain is flanked by a phenyl group and a 3-methylphenyl group. The compound’s planar structure facilitates interactions in both synthetic and biological contexts, though its stereochemistry remains unspecified in available literature.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 349088-59-1 . Additional identifiers include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C17H19NO |

| Molar Mass | 253.34 g/mol |

| InChI Key | GJTPTDHBGMDYSE-UHFFFAOYSA-N (derived from structural data) |

Molecular Formula and Mass Spectrometry Data

The molecular formula C17H19NO corresponds to a monoisotopic mass of 253.1467 Da . While direct mass spectrometry (MS) fragmentation patterns for this compound are not explicitly reported, analogous amides exhibit characteristic cleavage patterns:

- Amide bond cleavage : Loss of the 3-methylphenyl group (C7H7N, 105.0573 Da) or phenyl group (C6H5, 77.0386 Da).

- Aliphatic chain fragmentation : Butanamide derivatives often show peaks corresponding to successive loss of methylene groups (-CH2-).

A hypothetical electron ionization (EI-MS) spectrum would likely include the following signals:

| m/z | Fragment Ion |

|---|---|

| 253.15 | [M]+- |

| 148.08 | [C10H10NO]+ (amide backbone + phenyl) |

| 105.07 | [C7H7N]+ (3-methylphenylamine) |

These inferences align with spectral data from structurally similar amides. High-resolution mass spectrometry (HRMS) would confirm the exact mass with an error margin of <5 ppm.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)17(19)18-15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |

InChI Key |

JXTFTXSEYQBLBN-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-methylphenyl)-2-phenylbutanamide with structurally or functionally related compounds, focusing on molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Structural Modifications and Physicochemical Properties

- In contrast, the acetylated analog (2-acetyl-3-methyl-N-phenylbutanamide) introduces a ketone group, which may increase polarity and metabolic stability . Flutolanil () incorporates a trifluoromethyl group, significantly boosting electronegativity and resistance to enzymatic degradation, critical for its fungicidal persistence .

Heterocyclic and Phosphonate Derivatives :

Directing Groups :

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () employs an N,O-bidentate directing group to facilitate metal-catalyzed reactions, a feature absent in this compound. This highlights how functional group engineering tailors compounds for synthetic vs. biological applications .

Preparation Methods

Reaction Mechanism and General Procedure

The most traditional approach involves converting 2-phenylbutanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-methylaniline. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, with HCl elimination.

-

Activation Step :

-

2-Phenylbutanoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) at 40°C for 2 hr.

-

Excess SOCl₂ is removed under reduced pressure.

-

-

Coupling Step :

-

The crude acid chloride is dissolved in DCM (20 mL) and cooled to 0°C.

-

3-Methylaniline (12 mmol) and triethylamine (15 mmol) are added dropwise.

-

The mixture is stirred at room temperature for 12 hr, washed with 5% HCl (2×), and dried over Na₂SO₄.

-

Purification via silica gel chromatography (hexane:EtOAc = 4:1) yields the product as a white solid (68–72%).

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 14 hr |

| Purification Method | Column Chromatography |

| Melting Point | 112–114°C |

Limitations and Modifications

While cost-effective, this method requires strict moisture control. Substituting SOCl₂ with PCl₃ reduces side reactions but lowers yields to 60–65%. Microwave-assisted activation (100°C, 20 min) shortens the reaction to 3 hr with comparable yields (70%).

Carbodiimide-Based Coupling Strategies

EDCl/HOBt System

Ethylcarbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) effectively activates the carboxylic acid in situ, minimizing racemization.

-

2-Phenylbutanoic acid (10 mmol), EDCl (12 mmol), and HOBt (10 mmol) are stirred in DCM (30 mL) at 0°C for 30 min.

-

3-Methylaniline (12 mmol) is added, and the reaction proceeds at 25°C for 6 hr.

-

Work-up includes filtration, washing with NaHCO₃ (5%), and recrystallization from ethanol.

Performance Metrics :

| Metric | EDCl/HOBt | DCC/DMAP |

|---|---|---|

| Yield | 82–88% | 75–80% |

| Reaction Time | 6 hr | 8 hr |

| Purity (HPLC) | >98% | 95% |

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Adding DMAP (4-dimethylaminopyridine) as a catalyst in THF increases yields to 85%.

Copper-Catalyzed Amination

Methodology Adapted from Heterocyclic Synthesis

A CuI/NHPI/TEMPO system, originally developed for benzamide derivatives, was modified for aryl amides.

-

2-Phenylbutanoic acid (1 equiv), 3-methylaniline (1.2 equiv), CuI (30 mol%), NHPI (30 mol%), and TEMPO (1.5 equiv) in toluene (2 mL) are heated at 80°C for 16 hr.

-

Purification via chromatography (hexane:EtOAc = 10:1 → 2:1) affords the product in 78% yield.

Advantages :

-

Tolerance for electron-deficient amines.

-

No requirement for pre-activation.

Disadvantages :

-

Longer reaction times (16–24 hr).

-

Moderate yields compared to carbodiimide methods.

One-Pot Tandem Synthesis

Integrated Approach for Scalability

Combining acid activation and coupling in a single vessel reduces intermediate handling:

-

2-Phenylbutanoic acid, SOCl₂, and 3-methylaniline are sequentially added to DMSO at 50°C.

-

KOH (3 equiv) is introduced, and the mixture is stirred at 100°C for 10 hr.

-

Extraction with toluene and HCl precipitation yields 70% product.

Critical Parameters :

-

Solvent : DMSO enhances nucleophilicity but may oxidize sensitive substrates.

-

Base : KOH outperforms NaOH or Cs₂CO₃ in minimizing hydrolysis.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. Basic Research Focus

- FT-IR : Identify key functional groups:

- NMR :

- Raman spectroscopy : Complementary to FT-IR, particularly for distinguishing conformational isomers .

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Molecular docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with MD simulations (GROMACS, AMBER) .

How should researchers address contradictions in biological activity data for this compound across different assays?

Advanced Research Focus

Contradictions may arise due to:

- Assay specificity : Confirm target selectivity using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Solubility effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Validate activity in physiologically relevant buffers (PBS, pH 7.4) .

- Metabolic stability : Perform liver microsome assays (human/rat) to assess compound degradation rates .

What crystallographic strategies ensure accurate structural determination of this compound?

Q. Advanced Research Focus

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Ensure crystal quality via cryocooling (100 K) .

- Refinement : SHELXL-2018 for anisotropic displacement parameters. Apply Hirshfeld atom refinement (HAR) for hydrogen atom positioning .

- Validation : Check for R-factor convergence (R1 < 5%) and validate geometry with PLATON .

How can structure-activity relationship (SAR) studies improve the design of this compound derivatives?

Q. Advanced Research Focus

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl rings to modulate electronic effects. Monitor changes in bioactivity via IC₅₀ assays .

- Backbone modification : Replace the butanamide chain with propanamide or pentanamide to assess steric effects. Use X-ray crystallography to correlate structure with activity .

What analytical workflows are recommended for detecting trace impurities in this compound?

Q. Basic Research Focus

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) to identify impurities (e.g., unreacted aniline or acyl chloride derivatives) .

- GC-MS : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity assessment .

How do solvent polarity and pH influence the stability of this compound in solution?

Q. Basic Research Focus

- pH stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). Monitor hydrolysis via HPLC. Amide bonds are stable at pH 4–8 but hydrolyze under extreme conditions .

- Solvent effects : Use acetonitrile or methanol for long-term storage. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.